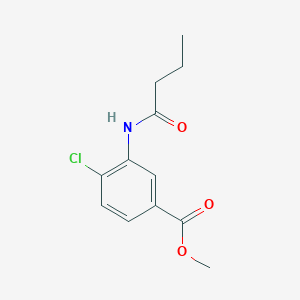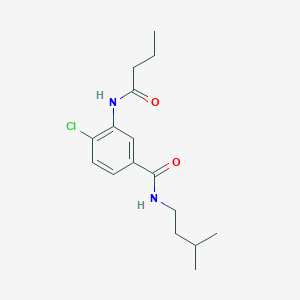![molecular formula C25H25ClN2O5 B309369 N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide, also known as CTB or Compound 25, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been used as a tool for tracing neural pathways and studying the connections between neurons. In drug development, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been used as a scaffold for designing new drugs with improved efficacy and selectivity.
作用機序
The mechanism of action of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and growth, as well as the activity of the signaling pathway Wnt/β-catenin, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neuronal activity, and the regulation of cell signaling pathways. N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and selectivity, which allows for the study of specific enzymes and signaling pathways. However, one limitation of using N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide is its potential toxicity and side effects, which may affect the results of experiments and limit its clinical applications.
将来の方向性
There are several future directions for the study of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide, including the development of new N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide-based drugs for cancer therapy, the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's, and the further elucidation of its mechanism of action and physiological effects. Additionally, the development of new synthesis methods for N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide and its derivatives may lead to the discovery of new compounds with improved efficacy and selectivity.
合成法
The synthesis of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenylethylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride to form N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide. The final product is obtained through purification and isolation techniques.
特性
製品名 |
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C25H25ClN2O5 |
分子量 |
468.9 g/mol |
IUPAC名 |
N-[2-chloro-5-(2-phenylethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25ClN2O5/c1-31-21-14-18(15-22(32-2)23(21)33-3)25(30)28-20-13-17(9-10-19(20)26)24(29)27-12-11-16-7-5-4-6-8-16/h4-10,13-15H,11-12H2,1-3H3,(H,27,29)(H,28,30) |
InChIキー |
HBESGGXDBLKHCF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)
